molecular formula C3H3BrN2O B2833024 4-Bromoisoxazol-5-amine CAS No. 1503350-87-5

4-Bromoisoxazol-5-amine

Cat. No.: B2833024
CAS No.: 1503350-87-5
M. Wt: 162.974
InChI Key: MHYZYNGBKVRPNT-UHFFFAOYSA-N
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Description

4-Bromoisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require a catalyst such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Scientific Research Applications

4-Bromoisoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the bromine and amine groups.

    4-Chloroisoxazol-5-amine: A similar compound with a chlorine atom instead of bromine.

    5-Amino-3-methylisoxazole: Another derivative with a methyl group at the third position.

Uniqueness: 4-Bromoisoxazol-5-amine is unique due to the presence of both bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other isoxazole derivatives .

Properties

IUPAC Name

4-bromo-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZYNGBKVRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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